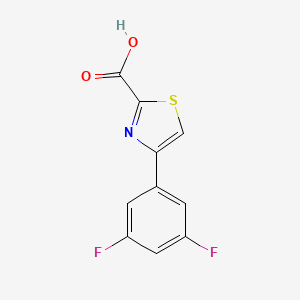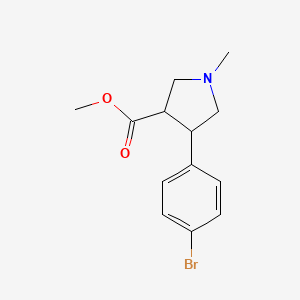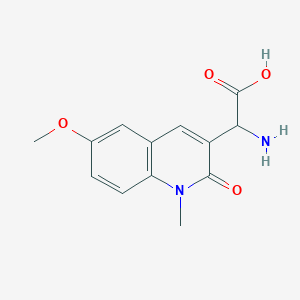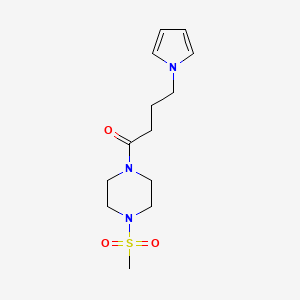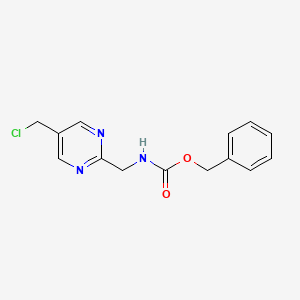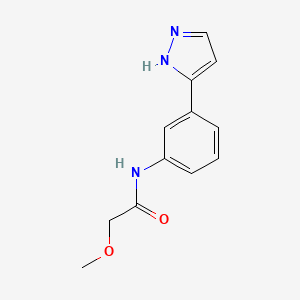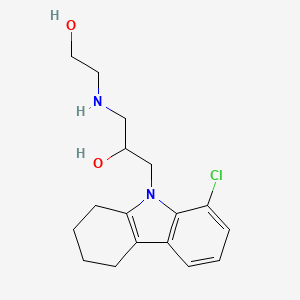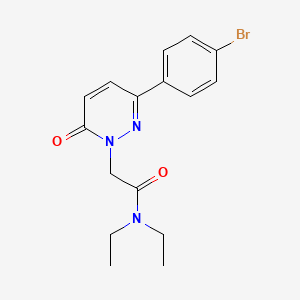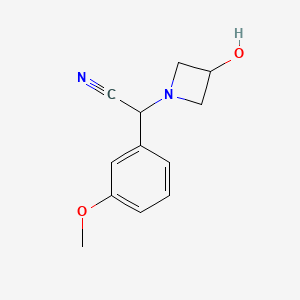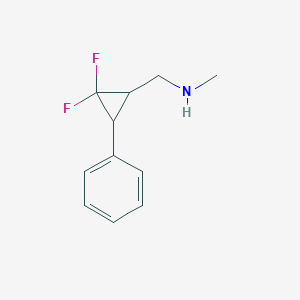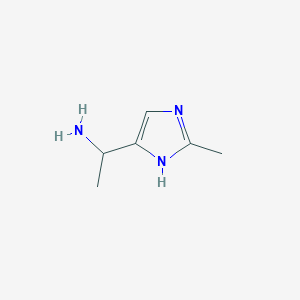
1-(2-Methyl-1H-imidazol-5-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1H-imidazol-5-YL)ethanamine is an organic compound with the chemical formula C6H11N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including pharmaceuticals, chemical research, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-imidazol-5-YL)ethanamine can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with bromoethane in an appropriate organic solvent. The reaction is typically carried out by heating and stirring the mixture for several hours at an appropriate temperature. After the reaction, the product is purified through distillation, crystallization, and other methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1H-imidazol-5-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
1-(2-Methyl-1H-imidazol-5-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate for the preparation of various organic compounds and catalysts.
Biology: The compound is studied for its potential role in biological processes and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1H-imidazol-5-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for certain receptors, modulating their activity and influencing various biological processes. For example, it may activate or inhibit enzymes involved in metabolic pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1-(2-Methyl-1H-imidazol-5-YL)ethanamine can be compared with other similar compounds, such as:
- 2-(1-Methyl-1H-imidazol-2-yl)ethanamine
- 2-(5-Methyl-1H-imidazol-2-yl)ethanamine
- 2-(4-Methyl-1H-imidazol-2-yl)ethanamine
These compounds share similar structural features but differ in their specific functional groups and substitution patterns. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(2-methyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-4(7)6-3-8-5(2)9-6/h3-4H,7H2,1-2H3,(H,8,9) |
InChI Key |
ZCOABXVEBLTMED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)

